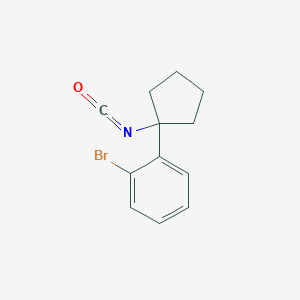

1-Bromo-2-(1-isocyanatocyclopentyl)benzene

Description

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is a brominated aromatic compound featuring an isocyanato-functionalized cyclopentyl substituent at the ortho position relative to the bromine atom. The isocyanato group (–NCO) confers high reactivity, enabling participation in nucleophilic additions, cycloadditions, and polymerizations.

The compound’s steric and electronic profile is influenced by the cyclopentyl moiety, which may hinder accessibility to the isocyanato group compared to linear alkyl substituents. Applications likely include use as a monomer in polyurethane synthesis or as a building block in medicinal chemistry.

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

1-bromo-2-(1-isocyanatocyclopentyl)benzene |

InChI |

InChI=1S/C12H12BrNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

InChI Key |

UBMRGTGGQBXVPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2Br)N=C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene typically involves multi-step organic reactions. One common method starts with the bromination of benzene to form bromobenzene. The bromobenzene then undergoes a Friedel-Crafts alkylation with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-bromo-2-cyclopentylbenzene.

Chemical Reactions Analysis

1-Bromo-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium iodide in acetone.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties.

Pharmaceutical Research: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene largely depends on the functional groups present. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can react with nucleophiles to form stable products. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Key structural analogues are compared in Table 1 , highlighting substituent position, functional groups, and molecular properties.

Key Observations :

- Electronic Effects: The electron-withdrawing –NCO group increases electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (NAS) at the bromine site.

Cross-Coupling Reactions

Bromo-isocyanato benzene derivatives are precursors in palladium-catalyzed couplings. For example, 1-bromo-2-(2-isocyanatopropyl)benzene undergoes Sonogashira couplings with alkynes to form extended π-systems, a reactivity shared with 1-bromo-2-(phenylethynyl)benzene . However, the cyclopentyl group in the target compound may necessitate higher catalyst loadings or elevated temperatures due to steric constraints.

Cyclization and Migration Reactions

In Au-catalyzed cyclizations, ortho-substituted bromo compounds (e.g., 1-bromo-2-(phenylethynyl)benzene) form dihydrophenanthrene derivatives . The target compound’s isocyanato group could redirect reactivity toward carbamate or urea formation under basic conditions, diverging from ethynyl-substituted analogues.

Solvent and Electronic Effects

Studies on 1-bromo-2-(2-bromoethyl)benzene demonstrate that electron-donating substituents (e.g., methoxy) accelerate cyclization rates of aryllithium intermediates by stabilizing transition states . The –NCO group’s electron-withdrawing nature in the target compound may similarly modulate kinetics, though steric factors could dominate.

Stability and Handling

1-Bromo-2-(2-isocyanatopropyl)benzene is reported as a liquid requiring storage at 4°C to prevent polymerization . By analogy, the target compound may demand stringent temperature control. In contrast, 1-bromo-2-(phenylselenyl)benzene exhibits higher thermal stability due to strong Se–C bonding .

Biological Activity

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-(1-isocyanatocyclopentyl)benzene features a bromine atom and an isocyanate functional group attached to a cyclopentyl ring. The presence of these functional groups influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H12BrN2O |

| Molecular Weight | 283.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The isocyanate group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity.

- Cellular Signaling: Compounds with isocyanate groups can interfere with signaling pathways, affecting processes such as cell proliferation and apoptosis.

Toxicity and Safety Profile

Research indicates that compounds containing isocyanates can exhibit significant toxicity. For instance:

- Mutagenicity: Some studies have shown that isocyanates can induce mutations in bacterial and mammalian cells, raising concerns about their carcinogenic potential.

- Respiratory Effects: Exposure to isocyanates can lead to respiratory issues, including asthma and other pulmonary conditions.

Case Study 1: In Vitro Analysis

A study investigating the cytotoxic effects of various brominated compounds, including 1-Bromo-2-(1-isocyanatocyclopentyl)benzene, demonstrated significant cell death in human lung fibroblasts at higher concentrations. The study highlighted the role of oxidative stress in mediating these effects.

Case Study 2: Environmental Impact

Research on the environmental fate of isocyanate compounds revealed that they can degrade into less harmful substances under specific conditions. However, their persistence in certain environments poses risks to both human health and ecosystems.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Induces cell death at high doses |

| Mutagenicity | Potential mutagenic effects noted |

| Enzyme Inhibition | Inhibits specific enzymatic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.